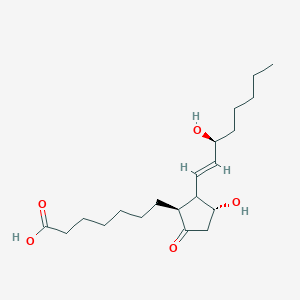

8-iso Prostaglandin E1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is a complex organic compound that belongs to the family of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various physiological processes, including inflammation, smooth muscle function, and the regulation of blood flow.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Oxidation: Introduction of the oxo group at the 9th position.

Hydroxylation: Addition of hydroxyl groups at the 11th and 15th positions.

Isomerization: Ensuring the correct stereochemistry at the 8th position.

Esterification: Formation of the prost-13E-en-1-oic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or advanced organic synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo further oxidation to form various derivatives.

Reduction: Reduction reactions can modify the oxo and hydroxyl groups.

Substitution: Functional groups can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

Oxidized Derivatives: Compounds with additional oxo groups.

Reduced Derivatives: Compounds with altered hydroxyl groups.

Substituted Analogs: Compounds with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is used as a starting material for the synthesis of various prostaglandin analogs

Biology

In biological research, this compound is used to study the role of prostaglandins in cellular processes. It helps in understanding how these molecules influence cell signaling, inflammation, and other physiological functions.

Medicine

Medically, this compound and its analogs are investigated for their potential therapeutic effects. They are studied for their ability to modulate inflammation, pain, and other conditions related to prostaglandin activity.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and other products that leverage its unique properties.

Wirkmechanismus

The mechanism of action of 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid involves binding to specific prostaglandin receptors on cell surfaces. This binding triggers a cascade of intracellular signaling pathways that lead to various physiological effects. The compound primarily targets pathways involved in inflammation, smooth muscle contraction, and blood flow regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prostaglandin E2: Another prostaglandin with similar physiological effects but different structural features.

Prostaglandin F2alpha: Known for its role in smooth muscle contraction and reproductive processes.

Prostaglandin D2: Involved in allergic reactions and sleep regulation.

Uniqueness

9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is unique due to its specific structural configuration and the particular combination of functional groups. This uniqueness allows it to interact with specific receptors and pathways, leading to distinct physiological effects.

Biologische Aktivität

8-Iso Prostaglandin E1 (8-iso PGE1) is a member of the isoprostane family, which are prostaglandin-like lipids generated through the nonenzymatic peroxidation of arachidonic acid (AA). This compound is notable for its biological activities, particularly in relation to oxidative stress and inflammation. Its formation is significant in various pathological conditions, including cardiovascular diseases, cancer, and preeclampsia.

8-Iso PGE1 has the chemical formula C20H34O5 and is characterized by a unique structure that differentiates it from classic prostaglandins. Its synthesis occurs primarily through the oxidation of AA in the presence of free radicals, leading to a variety of regioisomers and diastereomers, which complicate its biological effects and interactions.

Biological Activity

1. Mechanism of Action

8-Iso PGE1 exerts its effects through receptor-mediated pathways similar to those of traditional prostaglandins. It interacts with specific G-protein coupled receptors (GPCRs), influencing various physiological processes such as vasodilation, inflammation, and cell proliferation. The compound's potent biological activity is evident even at low concentrations, highlighting its role as a significant signaling molecule in pathological states .

2. Inflammation and Oxidative Stress

Research indicates that elevated levels of 8-iso PGE1 correlate with increased oxidative stress markers in various diseases. For instance, studies have shown that patients with preeclampsia exhibit significantly higher serum levels of 8-iso PGE1 compared to healthy controls, suggesting its potential role as a biomarker for oxidative stress in pregnancy complications .

3. Cancer Research

In oncology, 8-iso PGE1 has been implicated as a marker for oxidative stress and a participant in tumor progression. A pilot study found that urinary levels of 8-iso PGE1 were associated with angiogenesis factors in bladder cancer patients, indicating its potential use in cancer diagnostics and monitoring .

4. Cardiovascular Implications

The compound has been identified as a potent vasoconstrictor, contributing to conditions such as hepatorenal syndrome and pulmonary oxygen toxicity. Elevated levels of 8-iso PGE1 have been linked to cardiovascular diseases, where it may exacerbate vascular dysfunction through oxidative mechanisms .

Case Studies

Research Findings

Recent studies have focused on quantifying 8-iso PGE1 levels using advanced techniques such as UHPLC-MS/MS. These methods have proven effective for measuring its concentration in biological fluids, providing insights into its role as an oxidative stress marker across various health conditions .

Eigenschaften

Molekularformel |

C20H34O5 |

|---|---|

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17?,19+/m0/s1 |

InChI-Schlüssel |

GMVPRGQOIOIIMI-RQCFOJISSA-N |

Isomerische SMILES |

CCCCC[C@@H](/C=C/C1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Synonyme |

8-iso-PGE1 iso-PGE1 isoprostaglandin E1 isoprostaglandin E1, (8beta,11alpha,12alpha,13E,15S)-isomer isoprostaglandin E1, (8beta,11beta,12alpha,13E,15R)-isomer isoprostaglandin E1, (8beta,11beta,12alpha,13E,15S)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.